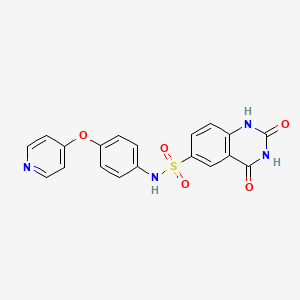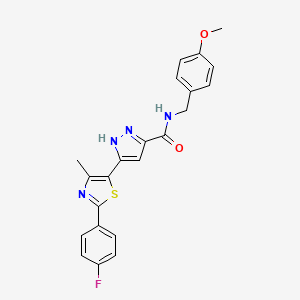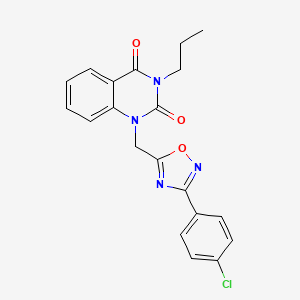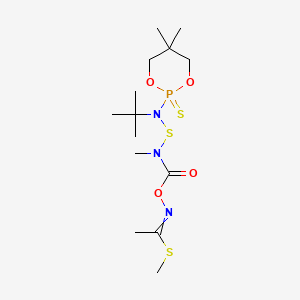![molecular formula C9H6N4O B14109656 Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1h)-one CAS No. 17326-30-6](/img/structure/B14109656.png)
Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines pyrazole, pyridine, and pyrimidine rings. The integration of these rings imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one typically involves the cyclization of 2-aminopyridines with β-oxo esters or alkynoates. One common method includes the use of ethylene glycol to facilitate the condensation reaction . Another approach involves the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives with omega-bromoacetophenones, followed by cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of automated systems and advanced purification techniques further enhances the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit cyclin-dependent kinase 2 (CDK2) and induce apoptosis in cancer cells
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one involves the inhibition of specific enzymes and modulation of molecular pathways. For instance, it acts as a CDK2 inhibitor, binding to the active site of the enzyme and preventing its interaction with cyclin A2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound has been shown to inhibit VEGFR-2, disrupting angiogenesis and tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the pyridine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring, offering different biological activities.
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: A derivative with an amino group at the 4-position, used in various biochemical studies.
Uniqueness
Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile scaffold for designing molecules with specific biological activities, particularly in the field of oncology.
Propiedades
Número CAS |
17326-30-6 |
|---|---|
Fórmula molecular |
C9H6N4O |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
1,5,6,8-tetrazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C9H6N4O/c14-9-6-5-10-12-8(6)11-7-3-1-2-4-13(7)9/h1-5H,(H,10,12) |
Clave InChI |
AKOCCXIPEFYLFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC3=C(C=NN3)C(=O)N2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14109575.png)
![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109580.png)

![N-(4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14109598.png)

![[(2S,3R,4S,5R,6S)-5-azido-3-benzoyloxy-2-methoxy-6-(trityloxymethyl)oxan-4-yl] benzoate](/img/structure/B14109612.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14109631.png)
![1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109636.png)

![3-Ethyl-5-[[4-[7-[7-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9-dioctylfluoren-2-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14109655.png)
methanone](/img/structure/B14109659.png)
![2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B14109665.png)
